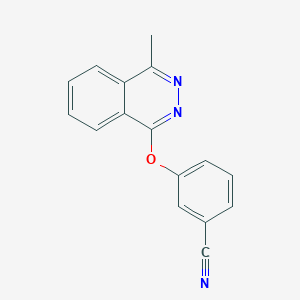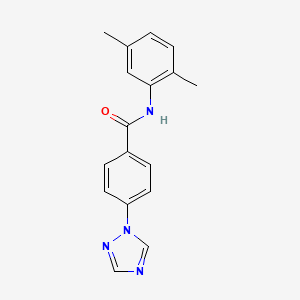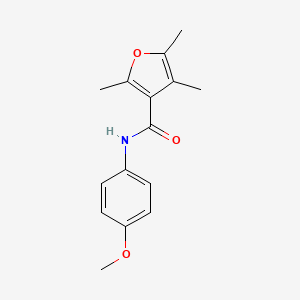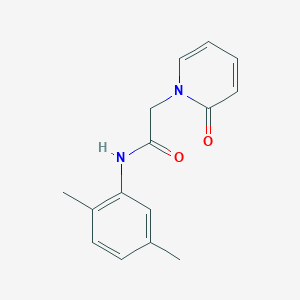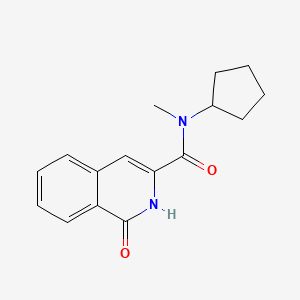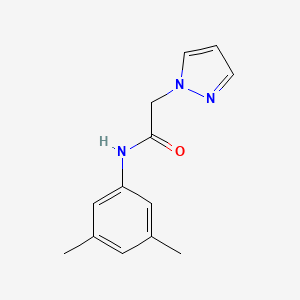
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a pyrazolone derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to protect against neuronal cell death in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide can be synthesized using different methods, and it is stable under various conditions. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide can also be modified to introduce different functional groups, which can be used to tune its properties. However, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide, including the development of new synthetic methods, the investigation of its potential applications in different fields, and the elucidation of its mechanism of action. One direction is the development of new synthetic methods that can yield N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide in higher yields and with better purity. Another direction is the investigation of its potential applications in different fields, including materials science and analytical chemistry. Finally, the elucidation of its mechanism of action can provide insights into its potential therapeutic applications and can aid in the development of new drug candidates.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide can be synthesized using different methods, including the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with acetic anhydride. Another method involves the reaction of 3,5-dimethylphenylhydrazine with 2-bromoacetyl bromide, followed by the reaction with sodium pyrazolate. Both methods have been reported to yield N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide in good yields.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In materials science, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In analytical chemistry, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been used as a reagent for the determination of various metal ions.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-6-11(2)8-12(7-10)15-13(17)9-16-5-3-4-14-16/h3-8H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKYGYPFPRGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)


